molecular formula C21H16N2O3 B11072723 2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide

Cat. No.: B11072723
M. Wt: 344.4 g/mol
InChI Key: VQGUJSJHBGZAET-UHFFFAOYSA-N
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Description

2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrrole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene-pyrrole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and chromene rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrrole or chromene rings.

Scientific Research Applications

2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Similar structure with an indole moiety instead of a pyrrole.

    2-OXO-N-{[4-(1H-THIAZOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Contains a thiazole ring instead of a pyrrole.

Uniqueness

2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of a chromene core, a pyrrole moiety, and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-oxo-N-[(4-pyrrol-1-ylphenyl)methyl]chromene-3-carboxamide

InChI

InChI=1S/C21H16N2O3/c24-20(18-13-16-5-1-2-6-19(16)26-21(18)25)22-14-15-7-9-17(10-8-15)23-11-3-4-12-23/h1-13H,14H2,(H,22,24)

InChI Key

VQGUJSJHBGZAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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